Ethyl 6-bromohexanoate Ethyl 6-bromohexanoate Ethyl 6-bromohexanoate was used in the preparation of various carnitine derivatives in a carnitine transporter study. It was also used for alkylation of pentane-2,4-dione.
Ethyl 6-bromohexanoate is an ω-bromoacid ester.

Brand Name: Vulcanchem
CAS No.: 25542-62-5
VCID: VC21079579
InChI: InChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3
SMILES: CCOC(=O)CCCCCBr
Molecular Formula: C8H15BrO2
Molecular Weight: 223.11 g/mol

Ethyl 6-bromohexanoate

CAS No.: 25542-62-5

Cat. No.: VC21079579

Molecular Formula: C8H15BrO2

Molecular Weight: 223.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromohexanoate - 25542-62-5

Specification

CAS No. 25542-62-5
Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
IUPAC Name ethyl 6-bromohexanoate
Standard InChI InChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3
Standard InChI Key DXBULVYHTICWKT-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCBr
Canonical SMILES CCOC(=O)CCCCCBr
Melting Point 33.0 °C

Introduction

Chemical Identity and Structure

Ethyl 6-bromohexanoate (CAS: 25542-62-5) is an ω-bromoacid ester with the molecular formula C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol . The compound consists of a six-carbon chain with a terminal bromine atom on one end and an ethyl ester group on the other. Its linear formula is Br(CH₂)₅COOCH₂CH₃, representing its structure as a hexanoic acid derivative .

Other common synonyms include:

  • 6-Bromohexanoic acid ethyl ester

  • Ethyl 6-bromocaproate

  • Ethyl 6-bromocapronate

  • Ethyl omega-bromocaproate

  • 6-Bromocaproic acid ethyl ester

The IUPAC name for this compound is ethyl 6-bromohexanoate, and its IUPAC Standard InChI key is DXBULVYHTICWKT-UHFFFAOYSA-N .

Physical and Chemical Properties

Ethyl 6-bromohexanoate exhibits distinct physical and chemical properties that make it valuable for various applications. Table 1 summarizes its key physical properties.

Table 1: Physical Properties of Ethyl 6-Bromohexanoate

PropertyValueReference
Physical State (20°C)Colorless to light yellow/orange clear liquid
Molecular Weight223.11 g/mol
Boiling Point128-130°C (16 mmHg) or 130°C (19 mmHg)
Melting Point33°C
Density1.254 g/mL at 25°C
Specific Gravity (20/20)1.26
Flash Point58°C (136.4°F)
Refractive Index1.46
Water Solubility64.76 mg/L at 25°C (estimated)
Log P2.690 (estimated)

The compound appears as a colorless to light yellow liquid at room temperature . It has moderate solubility in water and is likely more soluble in organic solvents due to its lipophilic character, as indicated by its positive Log P value .

Synthesis and Preparation Methods

Ethyl 6-bromohexanoate can be synthesized through various routes, with the most common being the esterification of 6-bromohexanoic acid with ethanol.

Laboratory Synthesis

The primary synthetic route involves the reaction of 6-bromohexanoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction proceeds under reflux conditions for several hours to yield the desired ester product .

The reaction can be represented as:

6-Bromohexanoic acid + Ethanol → Ethyl 6-bromohexanoate + Water

This esterification follows standard Fischer esterification protocols, where the acid catalyst facilitates the nucleophilic attack of the alcohol on the carboxylic acid to form the ester bond.

Industrial Production

Industrial-scale production employs similar chemistry but utilizes larger reactors and often incorporates continuous distillation processes to remove water formed during the reaction, driving the equilibrium toward product formation. After the reaction completes, the mixture undergoes distillation to remove excess ethanol and isolate the desired ester .

Chemical Reactivity

Ethyl 6-bromohexanoate exhibits reactivity typical of both alkyl bromides and esters, making it a bifunctional reagent in organic synthesis.

Nucleophilic Substitution Reactions

The terminal bromine atom serves as an excellent leaving group, making this compound highly susceptible to nucleophilic substitution reactions. Common nucleophiles that react with ethyl 6-bromohexanoate include:

  • Amines (forming aminoesters)

  • Thiols (forming thioesters)

  • Alkoxides (forming ethers)

  • Carboxylates (forming diesters)

These reactions typically proceed via an SN2 mechanism under mild to moderate conditions.

Ester Hydrolysis

The ester functionality can undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis yields 6-bromohexanoic acid and ethanol

  • Basic hydrolysis (saponification) produces the sodium salt of 6-bromohexanoic acid and ethanol

Reduction Reactions

The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), yielding 6-bromohexanol .

Applications in Research and Industry

Ethyl 6-bromohexanoate finds applications across various fields due to its bifunctional nature and reactivity.

Organic Synthesis

As an alkylating agent, ethyl 6-bromohexanoate is extensively used in the synthesis of complex organic molecules. The terminal bromine atom allows for extension of carbon chains while maintaining the ester functionality for further transformations .

Pharmaceutical Applications

This compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of potential drug candidates. Its role in synthesizing various carnitine derivatives highlights its importance in drug development research targeting metabolic disorders .

Preparation of Carnitine Derivatives

Ethyl 6-bromohexanoate is crucial in synthesizing carnitine derivatives, which are important in studying carnitine transport mechanisms in biological systems. These derivatives are essential for understanding cellular energy metabolism, as carnitine facilitates the transport of fatty acids into mitochondria for beta-oxidation .

ParameterDescriptionReference
Hazard PictogramsGHS02, GHS07
Signal WordWarning
Hazard StatementsH226: Flammable liquid and vapor
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP210: Keep away from heat/sparks/open flames/hot surfaces
P240: Ground/bond container and receiving equipment
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes
UN NumberUN 3272
Transport Class3
Packing GroupIII
WGK Germany3 (Highly water endangering)
SupplierProduct NumberPurityPackage SizesReference
TCI AmericaB1465>98.0% (GC)25g, 250g
Sigma-Aldrich32472899%25g, 100g
Thermo ScientificAC30592025098%25g, 100g
Alfa AesarA1839897+%10g

Commercial specifications from various suppliers indicate that the compound is typically available with a purity of 97-99%, making it suitable for most research and synthetic applications .

Analytical Data

Quality Control

Commercial samples are typically analyzed using gas chromatography (GC) to determine purity, with specifications generally requiring a minimum purity of 97-99% . Infrared spectroscopy is also used to verify the authenticity of the compound, with suppliers often providing infrared spectrum authentication .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator